

Application Notes and Protocols: THP-CH₃-ethyl propionate Linker

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Compound of Interest

Compound Name: THP-CH₃-ethyl propionate

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These application notes provide a detailed overview of the **THP-CH₃-ethyl propionate** linker, a specialized chemical moiety used in the synthesis of targeted drug conjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, conjugation chemistry, and protocols for its synthesis and application.

Introduction

The **THP-CH₃-ethyl propionate** linker, chemically known as ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate, is a bifunctional molecule designed for the reversible linkage of two chemical entities. Its structure incorporates a tetrahydropyranyl (THP) protecting group, which imparts acid-labile properties, making it a valuable tool for developing cleavable bioconjugates. [1][2][3] The linker consists of an ethyl propionate core, providing a handle for further chemical modification and conjugation, and a THP group masking a hydroxyl functionality. This masked hydroxyl group can be deprotected under mildly acidic conditions, a characteristic often exploited for controlled drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes. [1][4]

The primary application of this linker is in the construction of PROTACs, where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. [5][6] The cleavable nature of the THP ether bond allows for the potential release of the active molecules at the desired site of action.

Chemical Structure and Properties

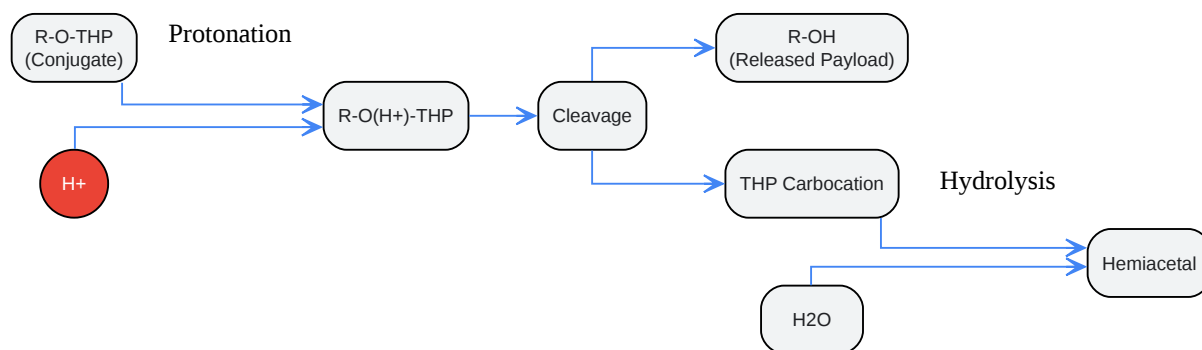
The chemical structure of **THP-CH3-ethyl propionate** is depicted below. The key functional groups are the ethyl ester, which can be hydrolyzed to a carboxylic acid for conjugation, and the THP ether, which is the acid-cleavable element.

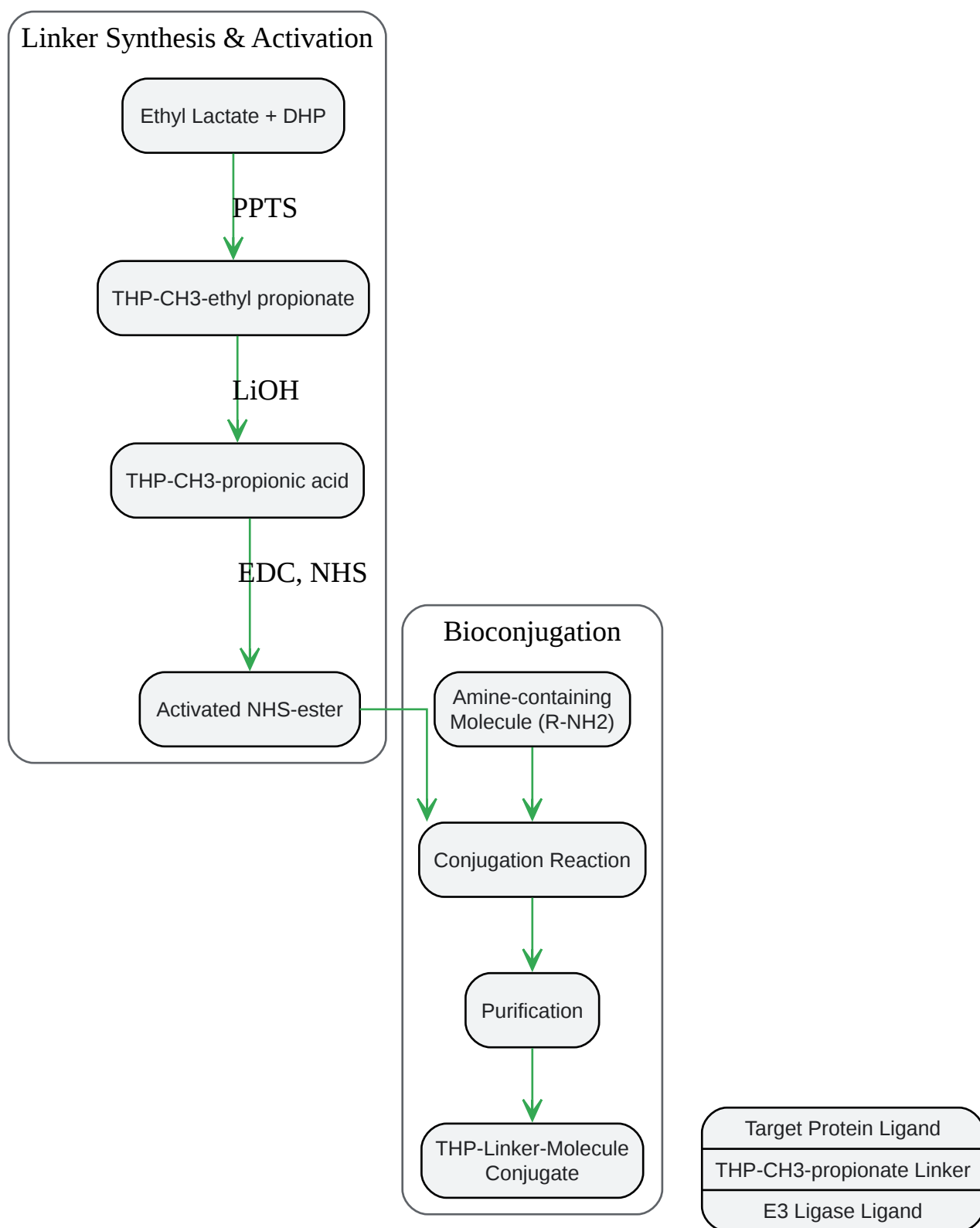
SMILES Code: CC(C(OCC)=O)OC1CCCCO1[\[7\]](#)

Property	Value	Reference
Molecular Formula	C10H18O4	[7]
Molecular Weight	202.25 g/mol	N/A
Appearance	Colorless to pale yellow oil	N/A
Solubility	Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)	N/A

Mechanism of Action: Acid-Mediated Cleavage

The utility of the **THP-CH3-ethyl propionate** linker in drug delivery stems from the acid-sensitivity of the THP ether bond. In an acidic environment (pH < 6), the ether oxygen of the THP group gets protonated. This is followed by the cleavage of the C-O bond, leading to the formation of a stable carbocation and the release of the protected hydroxyl group. This mechanism allows for the liberation of a conjugated payload in acidic cellular compartments.[\[1\]](#)





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